2-Oxo-2-phenylethyl 2,8-dimethylquinoline-4-carboxylate
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Overview
Description
2-Oxo-2-phenylethyl 2,8-dimethylquinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-phenylethyl 2,8-dimethylquinoline-4-carboxylate typically involves the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones. One common method involves the reaction of 2,8-dimethylquinoline-4-carboxylic acid with 2-oxo-2-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-phenylethyl 2,8-dimethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated quinoline derivatives can be used as starting materials for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
Scientific Research Applications
2-Oxo-2-phenylethyl 2,8-dimethylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Oxo-2-phenylethyl 2,8-dimethylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-2-phenylethyl 7-chloro-2,8-dimethylquinoline-4-carboxylate
- 2-Oxo-2-phenylethyl 2-methyl-4-quinolinecarboxylate
Uniqueness
Compared to similar compounds, 2-Oxo-2-phenylethyl 2,8-dimethylquinoline-4-carboxylate has unique structural features that may enhance its biological activity and selectivity. The presence of the 2,8-dimethyl groups on the quinoline ring can influence its interaction with molecular targets and improve its pharmacokinetic properties .
Properties
Molecular Formula |
C20H17NO3 |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
phenacyl 2,8-dimethylquinoline-4-carboxylate |
InChI |
InChI=1S/C20H17NO3/c1-13-7-6-10-16-17(11-14(2)21-19(13)16)20(23)24-12-18(22)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3 |
InChI Key |
SDQTYMMLNXPBOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)OCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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